molecular formula C7H5F3N2O B2725614 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone CAS No. 1948236-88-1

1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone

Cat. No.: B2725614
CAS No.: 1948236-88-1
M. Wt: 190.125
InChI Key: RCFWEXDHRZILDR-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone is an organic compound with the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone typically involves the following steps:

Chemical Reactions Analysis

1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c1-4(13)5-2-3-6(12-11-5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFWEXDHRZILDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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